![molecular formula C11H10Cl2N4O2 B2357392 [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate CAS No. 288161-18-2](/img/structure/B2357392.png)
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate, also known as CCC, is a widely used pesticide and insecticide. It belongs to the chemical class of carbamates and is known for its broad-spectrum activity against various pests. CCC is extensively used in agriculture and public health sectors to control the spread of insect-borne diseases.
Wirkmechanismus
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate works by inhibiting the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and eventually paralysis and death of the insect. [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate is also known to have some activity against the GABA receptor, which plays a role in the regulation of the nervous system.
Biochemical and Physiological Effects
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate has been shown to have toxic effects on non-target organisms such as humans, birds, and fish. [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate can cause a range of symptoms such as nausea, vomiting, diarrhea, headache, and respiratory distress. Chronic exposure to [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate can lead to neurological damage, reproductive toxicity, and carcinogenicity. The toxicity of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate is dependent on the dose and duration of exposure.
Vorteile Und Einschränkungen Für Laborexperimente
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate is widely used in laboratory experiments due to its broad-spectrum activity and relatively low cost. However, the toxicity of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate can be a limitation in some experiments, and alternative pesticides may need to be used. In addition, the use of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate in laboratory experiments may raise ethical concerns regarding animal welfare.
Zukünftige Richtungen
There are several future directions for the study of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate. One area of research is the development of more selective and less toxic pesticides. Another area of research is the study of the ecological impact of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate on non-target organisms and the environment. Additionally, the use of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate in combination with other pesticides or insecticides may be studied to improve its efficacy and reduce toxicity. Finally, the development of new methods for the synthesis of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate may be explored to improve its yield and reduce the use of hazardous chemicals.
Synthesemethoden
The synthesis of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate involves the reaction of 4-chlorophenyl isocyanate with 5-chloro-1H-1,2,4-triazole in the presence of N-methyl ethanolamine. The resulting product is then treated with methyl iodide to obtain [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate. The overall reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate has been extensively studied for its insecticidal and pesticidal properties. It is used to control the spread of various insect-borne diseases such as malaria, dengue fever, and Zika virus. [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate is also used in agriculture to control pests such as aphids, mites, and whiteflies. In addition, [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate has been studied for its potential use as a fungicide, herbicide, and acaricide.
Eigenschaften
IUPAC Name |
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4O2/c1-14-11(18)19-6-9-10(13)17(16-15-9)8-4-2-7(12)3-5-8/h2-5H,6H2,1H3,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLWQRIHTCQSAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OCC1=C(N(N=N1)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

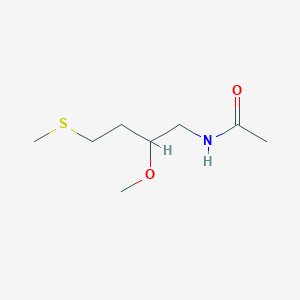
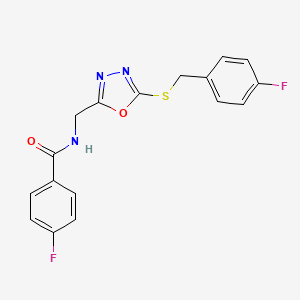
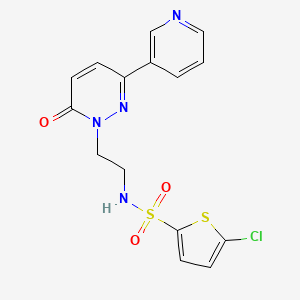
![4-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2357313.png)
![N-(3-methoxybenzyl)-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2357314.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2357315.png)
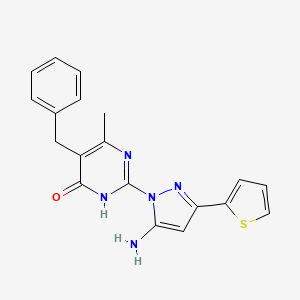
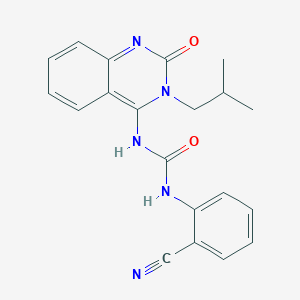
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2357325.png)



![5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2357330.png)
